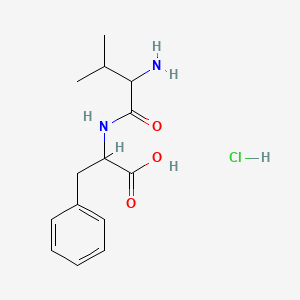

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

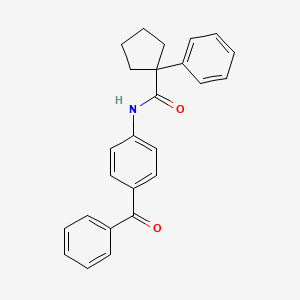

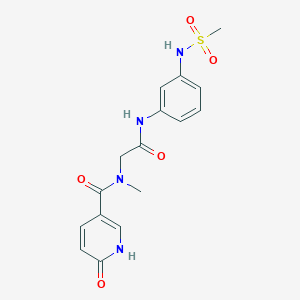

The compound “2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid” contains a total of 33 bonds; 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of secondary and tertiary amides can be achieved by the rapid oxidation of trifluoroborate iminiums (TIMs). TIMs are easily prepared by acid-promoted condensation of potassium acyltrifluoroborates (KATs) and amines and are cleanly and rapidly oxidized to amides with hydrogen peroxide .Molecular Structure Analysis

The molecular structure of this compound involves a variety of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide, a primary amine, and a hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that they are typically solid at room temperature and should be stored in a cool, dry place .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Novel N-(α-bromoacyl)-α-amino esters containing a valyl moiety, including derivatives similar to 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, were synthesized, and their crystal structures were analyzed. These compounds were studied for their cytotoxicity, anti-inflammatory, and antibacterial activities, revealing low cytotoxicity and absence of antibacterial and anti-inflammatory activities at tested concentrations, suggesting potential as prodrug components (Yancheva et al., 2015).

Biological Activity and Metabolite Production

Metabolite Production : In a study focusing on the metabolite production of Staphylococcus xylosus, several compounds derived from branched-chain amino acid catabolism were identified, including 2-methylpropanal from valine, 2-methylbutanal from isoleucine, and 3-methylbutanal from leucine. These findings contribute to understanding the biochemical pathways and potential applications of amino acid derivatives in microbial systems (Beck et al., 2002).

Chemical Reactivity and Molecular Properties

Chemical Reactivity and Molecular Properties : A study on the chemical reactivity and molecular properties of new antifungal tripeptides, including those structurally related to 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, utilized conceptual density functional theory. This approach provided insights into the reactivity descriptors, active sites, and bioactivity scores, offering valuable information for drug design processes (Flores-Holguín et al., 2019).

Advanced Materials and Environmental Applications

Advanced Materials : Research on smart terpolymer network hydrogels incorporating 2-(acrylamido)-2-methylpropanesulfonic acid and acrylamide demonstrated their potential in the removal of metal ions and dyes. This study highlights the application of amino acid derivatives in developing materials with environmental and industrial significance (Singha et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The compound has shown potential in the treatment of COVID-19, suggesting that it could be further investigated for its therapeutic potentials . Another compound, (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate hydrochloride, could also be explored for its potential applications.

Eigenschaften

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)

![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)

![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)